molecular formula C12H17NO3S B11024835 N,N-dimethyl-2-(propylsulfonyl)benzamide

N,N-dimethyl-2-(propylsulfonyl)benzamide

Cat. No.: B11024835
M. Wt: 255.34 g/mol
InChI Key: IZJXGKMRDFRVSZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(propylsulfonyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethyl and propylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(propylsulfonyl)benzamide typically involves the alkylation of N,N-dimethylbenzamide with propylsulfonyl chloride. The reaction is carried out in the presence of a base such as lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) at a controlled temperature . The reaction conditions must be carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(propylsulfonyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N,N-dimethyl-2-(propylsulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(propylsulfonyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity of enzymes. The benzamide core allows for binding to specific protein sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(propylsulfonyl)benzamide is unique due to the presence of both dimethyl and propylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N,N-dimethyl-2-propylsulfonylbenzamide

InChI

InChI=1S/C12H17NO3S/c1-4-9-17(15,16)11-8-6-5-7-10(11)12(14)13(2)3/h5-8H,4,9H2,1-3H3

InChI Key

IZJXGKMRDFRVSZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)N(C)C

Origin of Product

United States

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